

Technical Guide: Certificate of Analysis for 1-Methylxanthine-¹³C₄,¹⁵N₃

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Compound of Interest

Compound Name: 1-Methylxanthine-13C4,15N3

Cat. No.: B12053101

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for the isotopically labeled compound 1-Methylxanthine-¹³C₄,¹⁵N₃. This document is crucial for ensuring the quality, purity, and identity of this standard, which is essential for a variety of research and development applications, including metabolic studies and as an internal standard in quantitative analyses.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a quality control department that certifies that a specific batch of a product has met its predetermined specifications. For a high-purity, isotopically labeled compound like 1-Methylxanthine-¹³C₄,¹⁵N₃, the CoA provides critical data on its chemical and isotopic purity, identity, and other relevant physical properties.

Below is a representative summary of the quantitative data typically found on a CoA for this compound.

Table 1: Product Identification and Specifications



Parameter	Specification	
Product Name	1-Methylxanthine-13C4,15N3	
CAS Number	1173018-69-3	
Molecular Formula	C ₂ ¹³ C ₄ H ₆ N ¹⁵ N ₃ O ₂	
Molecular Weight	173.09 g/mol	
Appearance	White to off-white powder	
Storage Condition	-20°C	

Table 2: Ouality Control Test Results

Test	Method	Specification	Result
Chemical Purity	HPLC	≥98%	Conforms
Isotopic Purity	Mass Spectrometry	≥98 atom % 13 C, ≥98 atom % 15 N	Conforms
Identity	¹ H-NMR, ¹³ C-NMR, MS	Conforms to structure	Conforms
Residual Solvents	GC-HS	Per USP <467>	Conforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of 1-Methylxanthine-¹³C₄,¹⁵N₃ by separating it from any non-labeled or other impurities.

Instrumentation:



HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
- Gradient Program:

o 0-5 min: 5% B

5-25 min: 5% to 95% B

o 25-30 min: 95% B

30-35 min: 95% to 5% B

35-40 min: 5% B

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

· Detection Wavelength: 273 nm

Injection Volume: 10 μL

Sample Preparation:

- Accurately weigh approximately 1 mg of 1-Methylxanthine-¹³C₄,¹⁵N₃ and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 0.1 mg/mL stock solution.
- Further dilute the stock solution as needed for analysis.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.



Mass Spectrometry (MS) for Isotopic Purity

Objective: To confirm the isotopic enrichment of ¹³C and ¹⁵N in 1-Methylxanthine-¹³C₄, ¹⁵N₃.

Instrumentation:

 High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: m/z 100-300
- Resolution: >10,000
- Scan Mode: Full scan

Sample Preparation:

• The sample solution prepared for HPLC analysis can be used.

Data Analysis:

- Acquire the mass spectrum of the sample.
- Determine the m/z of the molecular ion ([M+H]+) for the fully labeled 1-Methylxanthine- $^{13}\text{C}_{4},^{15}\text{N}_{3}$.
- Analyze the isotopic distribution of the molecular ion peak. The isotopic purity is determined
 by comparing the intensity of the peak corresponding to the fully labeled compound to the
 intensities of peaks corresponding to partially labeled or unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

Objective: To confirm the chemical structure of 1-Methylxanthine-13C4,15N3.



Instrumentation:

• NMR Spectrometer (e.g., 400 MHz or higher)

¹H-NMR Protocol:

- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
- Concentration: Approximately 5 mg/mL
- Parameters:
 - Pulse Program: Standard 1D proton
 - Number of Scans: 16
 - Relaxation Delay: 1 s

¹³C-NMR Protocol:

- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
- Concentration: Approximately 10-20 mg/mL
- Parameters:
 - Pulse Program: Standard 1D carbon with proton decoupling
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 s

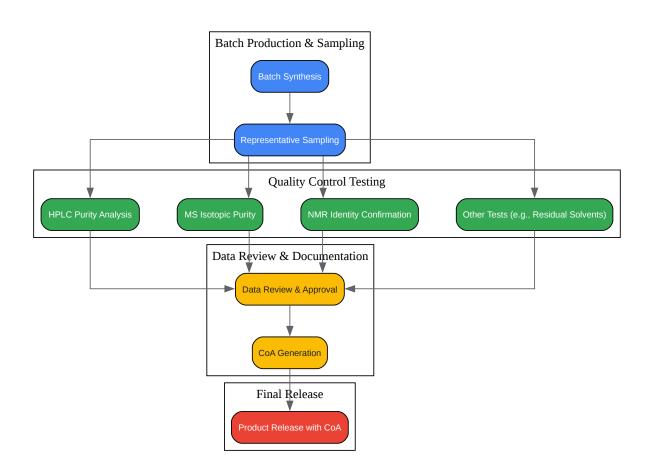
Data Analysis: The acquired ¹H and ¹³C NMR spectra are compared with the expected chemical shifts and coupling patterns for the 1-Methylxanthine structure to confirm its identity. The presence of ¹³C-¹H and ¹³C-¹⁵N couplings can provide further confirmation of the isotopic labeling.

Visualizing Workflows and Pathways



General Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard.





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